molecular formula C10H19NO2 B101821 cyclopentyl N,N-diethylcarbamate CAS No. 16379-15-0

cyclopentyl N,N-diethylcarbamate

Cat. No.: B101821
CAS No.: 16379-15-0
M. Wt: 185.26 g/mol
InChI Key: GWOSHUMBUKZVJV-UHFFFAOYSA-N
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Description

Cyclopentyl N,N-diethylcarbamate (CAS: 16379-15-0) is a carbamate ester characterized by a cyclopentyl group attached to the oxygen atom of the carbamate functional group. Its molecular formula is C₁₀H₁₉NO₂ (molecular weight: 185.26 g/mol), and its structure is defined by the InChIKey GWOSHUMBUKZVJV-UHFFFAOYSA-N . Carbamates of this type are often utilized in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. The cyclopentyl moiety introduces steric bulk, which can influence reactivity and physical properties compared to other carbamate derivatives.

Properties

CAS No.

16379-15-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

cyclopentyl N,N-diethylcarbamate

InChI

InChI=1S/C10H19NO2/c1-3-11(4-2)10(12)13-9-7-5-6-8-9/h9H,3-8H2,1-2H3

InChI Key

GWOSHUMBUKZVJV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)OC1CCCC1

Canonical SMILES

CCN(CC)C(=O)OC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

This section compares cyclopentyl N,N-diethylcarbamate with structurally related N,N-diethylcarbamate derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

O-Aryl N,N-Diethylcarbamates

O-Aryl carbamates feature aromatic rings substituted with halogen, alkoxy, or other functional groups. Key examples include:

Table 1: Comparison of O-Aryl N,N-Diethylcarbamates
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%)
O-3,6-Dichloro-2-(phenylethynyl)phenyl N,N-diethylcarbamate C₁₉H₁₉ClNO₂ 328.11 3,6-dichloro, phenylethynyl 119–121 70
O-4-Chloro-2-(phenylcarbamothioyl)phenyl N,N-diethylcarbamate C₁₇H₁₇ClN₂O₂S 348.85 4-chloro, phenylthiourea Not reported 86
2-Bromo-3-fluorophenyl N,N-diethylcarbamate C₁₁H₁₃BrFNO₂ 290.13 2-bromo, 3-fluoro Not reported Not reported

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) increase melting points and stability due to enhanced intermolecular interactions .

Halogen-Substituted Phenyl Carbamates

Halogenated derivatives are notable for their reactivity in cross-coupling reactions.

Table 2: Halogen-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
2-Bromo-3-iodophenyl N,N-diethylcarbamate C₁₁H₁₃BrINO₂ 398.03 2-bromo, 3-iodo 863870-83-1
2-Bromo-3-fluorophenyl N,N-diethylcarbamate C₁₁H₁₃BrFNO₂ 290.13 2-bromo, 3-fluoro 863870-75-1

Key Findings :

  • Iodo substituents increase molecular weight significantly, which may reduce solubility in polar solvents .
  • Fluorine atoms improve metabolic stability in bioactive compounds, though this property is less relevant to cyclopentyl carbamates .

Complex Carbamates with Extended Substituents

Carbamates with bulky or functionalized substituents highlight structural diversity:

Table 3: Complex Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
(2-Diethylaminocyclopentyl) N-(3-Pentoxyphenyl)Carbamate C₂₁H₃₄N₂O₃ 362.51 Cyclopentyl + pentoxy group
[2-(Carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate C₁₂H₂₄N₂O₄ 274.36 Branched alkyl chain

Key Findings :

  • Pentoxy groups enhance lipophilicity, making such derivatives suitable for lipid-based drug delivery systems .

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